m-PEG5-アジド

概要

説明

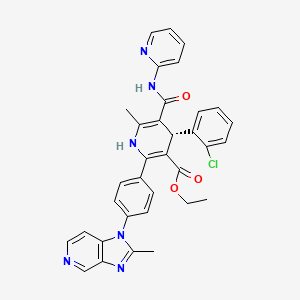

M-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of m-PEG5-azide involves the use of copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

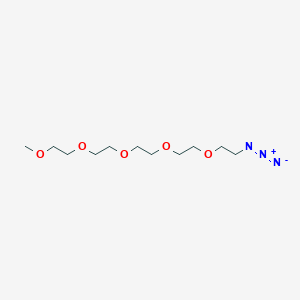

The molecular weight of m-PEG5-azide is 277.32 . Its molecular formula is C11H23N3O5 . The SMILES representation is COCCOCCOCCOCCOCCN=[N+]=[N-] .Chemical Reactions Analysis

M-PEG5-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .科学的研究の応用

薬物送達システム

m-PEG5-アジドは、薬物送達システムの開発に使用できます。 PEG化プロセスは、PEG鎖を薬物または治療用タンパク質に付着させるプロセスであり、薬物の溶解性、安定性、およびバイオアベイラビリティを向上させることができます {svg_1}.

PROTACの合成

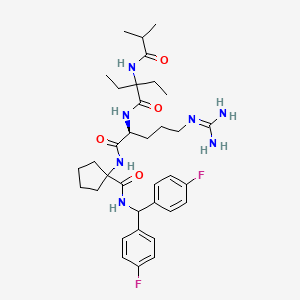

PROTAC(プロテオリシス標的キメラ)は、E3ユビキチンリガーゼを特定のタンパク質にリクルートして分解のためにタグ付けすることで機能する新しいクラスの薬物です {svg_2}. m-PEG5-アジドは、PROTACの合成におけるリンカーとして使用できます {svg_3}.

バイオコンジュゲーション

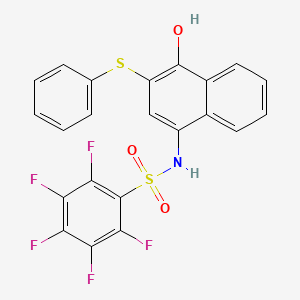

m-PEG5-アジドのアジド基は、銅触媒アジド-アルキン環状付加(CuAAC)反応において、アルキン基を含む分子と反応することができます {svg_4}. この「クリックケミストリー」反応は、2つの生体分子を結合させるプロセスであるバイオコンジュゲーションで広く使用されています {svg_5}.

表面修飾

m-PEG5-アジドは、ナノ粒子や医療機器などの表面の修飾に使用して、生体適合性とタンパク質吸着に対する耐性を向上させることができます {svg_6}.

ヒドロゲルの作成

m-PEG5-アジドは、親水性のポリマー鎖のネットワークであるヒドロゲルの作成に使用できます。 これらのヒドロゲルは、組織工学や再生医療など、さまざまな用途に使用できます {svg_7}.

診断アプリケーション

m-PEG5-アジドのアジド基は、蛍光色素やその他のイメージング剤の付着に使用して、診断アプリケーション用のプローブを作成できます {svg_8}.

作用機序

Target of Action

m-PEG5-azide is a PEG-based PROTAC linker . The primary targets of m-PEG5-azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.

Mode of Action

m-PEG5-azide operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG5-azide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, m-PEG5-azide facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of m-PEG5-azide’s action is the selective degradation of target proteins . By facilitating the ubiquitination of these proteins, m-PEG5-azide enables their recognition and degradation by the proteasome. This can lead to changes in cellular processes regulated by these proteins.

Safety and Hazards

The safety data sheet for a similar compound, Azide-PEG5-Tos, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .

生化学分析

Biochemical Properties

m-PEG5-azide plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes and proteins through its Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is crucial for the formation of PROTACs.

Cellular Effects

The effects of m-PEG5-azide on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, m-PEG5-azide, as a component of PROTACs, can influence cell function by affecting the degradation of target proteins.

Molecular Mechanism

m-PEG5-azide exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It participates in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, leading to the formation of PROTACs . These PROTACs then interact with target proteins, leading to their degradation.

Temporal Effects in Laboratory Settings

The effects of m-PEG5-azide over time in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a component of PROTACs, its stability and degradation would be closely tied to the stability and degradation of the PROTACs themselves.

Dosage Effects in Animal Models

The effects of m-PEG5-azide at different dosages in animal models would be related to its role in the synthesis of PROTACs . As the concentration of m-PEG5-azide increases, the concentration of PROTACs would also increase, potentially leading to an increase in the degradation of target proteins.

Metabolic Pathways

m-PEG5-azide is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which is a key step in the formation of PROTACs .

Transport and Distribution

The transport and distribution of m-PEG5-azide within cells and tissues would be closely related to its role in the synthesis of PROTACs . As a component of PROTACs, it would be transported and distributed alongside these molecules.

Subcellular Localization

The subcellular localization of m-PEG5-azide would be determined by its role in the synthesis of PROTACs . As a component of PROTACs, it would likely be found in the same subcellular locations as these molecules.

特性

IUPAC Name |

1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQHYZOCCBXIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)